molecular formula C18H28O3 B084901 2-(2,4-Di-tert-pentylphenoxy)acetic acid CAS No. 13402-96-5

2-(2,4-Di-tert-pentylphenoxy)acetic acid

Cat. No. B084901
CAS RN: 13402-96-5
M. Wt: 292.4 g/mol
InChI Key: QXQMENSTZKYZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Di-tert-pentylphenoxy)acetic acid, commonly known as DPA, is a synthetic compound that belongs to the family of phenoxyacetic acids. DPA is widely used in scientific research for its unique properties and mechanism of action.

Scientific Research Applications

Synthesis and Characterization

2-(2,4-Di-tert-pentylphenoxy)acetic acid, also known as bisphenolmonoacryates antioxidant GS, is synthesized using a bifunctional stabilizing mechanism. It's primarily used in the synthesis of high-performance polymers due to its stabilizing properties. The synthesis process involves raw materials like EBAP, acrylic acid, and phosphorus oxychloride, yielding a product with a purity of over 99.5%. The synthesis procedure has been scaled up for industrial production, indicating its commercial relevance in the chemical industry (Wei-wei, 2008).

Environmental Impact and Degradation

Studies have explored the environmental impact of similar compounds like 2,4-Dichlorophenoxyacetic acid, focusing on its degradation process. For instance, an innovative combination of advanced oxidation processes was optimized for the degradation and mineralization of 2–4 Dichlorophenoxyacetic acid in aqueous solutions. This study is crucial for environmental protection, as it provides insights into the degradation kinetics of herbicides and their interaction with environmental components (Mehralipour & Kermani, 2021).

Herbicide Formulation and Agricultural Use

The compound's derivatives are extensively used as herbicides in agriculture. Research has been conducted on new formulations to improve herbicide efficacy, surfactant properties, and fertilizer compatibility. These studies help in understanding the agricultural applications and the environmental fate of these compounds (Volgas, Mack, & Roberts, 2005).

Analytical Methodologies

Analytical methods for detecting and quantifying 2,4-Dichlorophenoxyacetic acid in various samples have been developed. These methodologies are vital for understanding the compound's behavior in different environments and biological systems. For example, a flow injection spectrophotometric method was established for the determination of this herbicide, emphasizing the importance of accurate and efficient analytical techniques (Shah, Jan, & Bashir, 2006).

properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQMENSTZKYZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065435
Record name (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13402-96-5
Record name 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13402-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2,4-Di-tert-pentylphenoxy)acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN67S5JT3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The above ethyl 2-(2,4-di-t-amylphenoxy)acetate (293 g) and 27% aqueous sodium hydroxide (401.4 g) were placed in a 3-liter flask. The mixture was kept at 98° C. for 6 hours, and the hydrolysis reaction was completed. After completion of the reaction, the mixture was adjusted to pH 2 or lower by the addition of 40% aqueous sulfuric acid (349.9 g) and water (250 g), and toluene (289.5 g) was added thereto, followed by extraction. The water layer was separated with a separatory funnel, and the toluene layer was washed with water (289.5 g). Then, the toluene layer was concentrated by distillation under ordinary pressure for the recovery of toluene, which afforded a concentrated solution (357.6 g) of the carboxylic acid compound in toluene. The analysis revealed that the concentrated solution contained the desired carboxylic acid compound in a yield of 99% on the basis of the raw material ester compound.
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
401.4 g
Type
reactant
Reaction Step One
Quantity
349.9 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
289.5 g
Type
solvent
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.